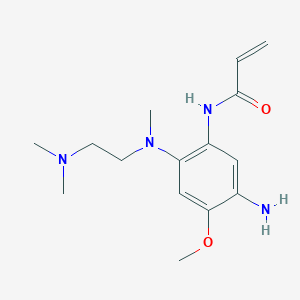
3-Quinolinecarbonitrile, 1,4-dihydro-2-(methylthio)-4-oxo-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylthio)-4-oxo-1-phenyl-1,4-dihydroquinoline-3-carbonitrile is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-4-oxo-1-phenyl-1,4-dihydroquinoline-3-carbonitrile typically involves multi-step reactions. One common method includes the reaction of 2-aminobenzonitrile with methylthioacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. This reaction forms an intermediate, which is then cyclized to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-4-oxo-1-phenyl-1,4-dihydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(methylthio)-4-oxo-1-phenyl-1,4-dihydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)-4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid
- 2-(methylthio)-4-oxo-1-phenyl-1,4-dihydroquinoline-3-methyl ester
Uniqueness
2-(methylthio)-4-oxo-1-phenyl-1,4-dihydroquinoline-3-carbonitrile is unique due to the presence of the nitrile group, which can impart distinct chemical and biological properties compared to its analogs. This functional group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
67985-40-4 |
|---|---|
Molecular Formula |
C17H12N2OS |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-methylsulfanyl-4-oxo-1-phenylquinoline-3-carbonitrile |
InChI |
InChI=1S/C17H12N2OS/c1-21-17-14(11-18)16(20)13-9-5-6-10-15(13)19(17)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
RWXVHIPKUQJZQU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=O)C2=CC=CC=C2N1C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(2,3-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B11838130.png)





![Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11838177.png)




![1-[(4-Methoxyphenyl)methyl]-2-propyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11838204.png)
